molecular formula C12H17BrO3 B3034945 1-Bromo-2-(2,2-diethoxyethoxy)benzene CAS No. 253429-15-1

1-Bromo-2-(2,2-diethoxyethoxy)benzene

Cat. No.: B3034945
CAS No.: 253429-15-1
M. Wt: 289.16 g/mol
InChI Key: INRXEWBAPFKMKA-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2-diethoxyethoxy)benzene is a brominated aromatic compound featuring a diethoxyethoxy substituent at the ortho position relative to the bromine atom. This structure renders it valuable in organic synthesis, particularly as an intermediate for constructing heterocyclic frameworks like benzofurans via cyclization reactions . Its synthesis typically involves Williamson etherification, where a phenol derivative reacts with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) and acetonitrile at elevated temperatures .

Properties

IUPAC Name

1-bromo-2-(2,2-diethoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRXEWBAPFKMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=CC=C1Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)benzene typically involves the reaction of 2-bromophenol with 2,2-diethoxyethanol in the presence of a base and a phase transfer catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction conditions include:

    Reactants: 2-bromophenol, 2,2-diethoxyethanol

    Catalysts: Phase transfer catalyst (e.g., tetrabutylammonium bromide)

    Solvent: Tetrahydrofuran (THF)

    Temperature: 0-20°C

    Atmosphere: Nitrogen or argon

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

1-Bromo-2-(2,2-diethoxyethoxy)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions .

Scientific Research Applications

1-Bromo-2-(2,2-diethoxyethoxy)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2,2-diethoxyethoxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the formation of biaryl compounds .

Comparison with Similar Compounds

Structural and Electronic Modifications

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents/Modifications Synthesis Method Key Properties/Applications
1-Bromo-2-(2,2-diethoxyethoxy)benzene Br (C2), diethoxyethoxy (C2) Williamson etherification Precursor for benzofuran synthesis
1-Bromo-4-(2-methoxyethoxy)benzene Br (C4), methoxyethoxy (C4) Similar Williamson reaction Simpler ether chain; lower steric hindrance
1-Bromo-3-(2,2-diethoxyethoxy)benzene Br (C3), diethoxyethoxy (C2) Williamson reaction followed by cyclization Forms benzofuran via PPA-mediated cyclization
1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene Br (C2), diethoxyethoxy (C2), F (C4) Modified Williamson etherification Enhanced polarity; SDS-documented industrial use
1-Bromo-3,5-dichloro-2-(2,2-difluoroethoxy)benzene Br (C2), Cl (C3/C5), difluoroethoxy (C2) Multi-step halogenation and etherification High steric/electronic effects; niche applications

Physical and Spectroscopic Properties

  • Melting Points : Fluorinated derivatives (e.g., 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene) exhibit higher melting points due to increased polarity .
  • NMR Data :
    • Parent Compound : ¹H NMR (CDCl₃): δ 4.18–4.14 (t, J = 6.2 Hz, OCH₂), 3.48–3.46 (t, J = 6.2 Hz, BrCH₂) .
    • 4-Fluoro Derivative : Additional ¹⁹F NMR signals confirm fluorine incorporation .

Biological Activity

1-Bromo-2-(2,2-diethoxyethoxy)benzene, with the CAS number 204452-94-8, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

  • Molecular Formula : C12H17BrO3
  • Molecular Weight : 289.17 g/mol
  • Boiling Point : Not available
  • Structure : The compound features a bromine atom and a diethoxyethoxy group attached to a benzene ring, influencing its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves a reaction between 3-bromophenol and 2-bromo-1,1-diethoxyethane. This reaction can be catalyzed under specific conditions to yield the desired product with varying yields depending on the method employed .

Cytotoxicity and Cancer Research

The cytotoxic effects of halogenated compounds have been documented in several studies. These compounds often interact with cellular mechanisms leading to apoptosis in cancer cells. The presence of the bromine atom in this compound may enhance its ability to inhibit tumor growth or induce cell death through various pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A study highlighted the effectiveness of similar benzofuran derivatives against MRSA, suggesting that modifications in the benzene ring structure could enhance bioactivity. This provides a basis for further exploration into the biological activity of this compound .
  • Cytotoxicity Assessment : In vitro studies on related compounds have demonstrated significant cytotoxicity against cancer cell lines. These findings indicate that further research into this compound could reveal similar properties .

Data Table: Biological Activity Comparison

CompoundAntimicrobial ActivityCytotoxicityReferences
This compoundPotential (analogous studies)Moderate (based on structure)
Benzofuran DerivativeEffectiveHigh
Other Halogenated CompoundsVariesHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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